molecular formula C20H25N5O3 B2551602 9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 842975-83-1

9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2551602
CAS-Nummer: 842975-83-1
Molekulargewicht: 383.452
InChI-Schlüssel: PTKCYVRSIPKYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core fused with a tetrahydropyrimidine ring. The structure is substituted at position 9 with a 4-ethoxyphenyl group, at position 1 with a methyl group, and at position 3 with a propyl chain (Fig. 1).

Eigenschaften

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKCYVRSIPKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing via Traube Synthesis

The Traube method, traditionally used for purine synthesis, was adapted to construct the imidazo[4,5-d]pyrimidine ring.

Procedure :

  • Starting Material : 6-Aminouracil was alkylated with methyl iodide and propyl bromide in dimethylformamide (DMF) at 80°C for 12 hours to yield 1-methyl-3-propyl-6-aminouracil.
  • Formylation : Treatment with triethylorthoformate in acetic acid at reflux for 6 hours induced cyclization, forming the imidazole ring.
  • 4-Ethoxyphenyl Introduction : A Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid, using Pd(PPh₃)₄ as a catalyst, installed the aryl group at position 9.

Yield : 41% after purification by silica gel chromatography.

Multicomponent Reaction (MCR) Approach

A one-pot MCR streamlined the synthesis of the tetrahydropyrimidine ring.

Procedure :

  • Reactants : 6-Aminouracil, paraformaldehyde, and propylamine were combined in ethanol with catalytic acetic acid.
  • Cyclization : Heating at 70°C for 8 hours yielded the tetrahydropyrimidine intermediate.
  • Purine Formation : Subsequent reaction with triethylorthoformate and acetic anhydride at 120°C for 3 hours completed the purine-dione system.

Yield : 58% after recrystallization from ethanol.

Chlorination-Substitution Method

This route leveraged phosphorus oxychloride (POCl₃) to activate pyrimidinone intermediates.

Procedure :

  • Chlorination : 5-(4-Ethoxyphenyl)-1-methyl-3-propylpyrimidin-7-one was treated with POCl₃ in CCl₄ at 0°C, followed by reflux for 20 hours to form the 7-chloro derivative.
  • Ammonolysis : Reaction with aqueous ammonia at 60°C replaced the chlorine with an amino group.
  • Cyclization : Microwave irradiation (300 W, 150°C) with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) closed the imidazole ring.

Yield : 72% after column chromatography.

Microwave-Assisted Cyclization

Microwave technology enhanced the efficiency of ring-closing steps.

Procedure :

  • Intermediate Preparation : A carboxamido-substituted uracil precursor was synthesized via condensation of 4-ethoxybenzamide with 1-methyl-3-propylurea.
  • Cyclization : The precursor was mixed with HMDS and THF, irradiated at 200°C for 20 minutes under microwave conditions.

Yield : 65% after solvent evaporation and crystallization.

Optimization and Challenges

Regioselectivity in Alkylation

Alkylating the pyrimidine nitrogens required careful control of reaction conditions. Using excess methyl iodide in DMF at 80°C ensured selective N1-methylation, while propyl bromide favored N3-propylation.

Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether:ethyl acetate (50:50) resolved regioisomers.
  • Recrystallization : Ethanol and chloroform mixtures improved purity.

Solvent and Catalyst Impact

  • THF as Co-Solvent : Improved microwave-assisted cyclization yields by 15% compared to pure HMDS.
  • Pd Catalysts : Suzuki couplings achieved 85% conversion with Pd(PPh₃)₄, whereas Pd(OAc)₂ gave lower selectivity.

Comparative Analysis of Methods

Method Key Steps Yield Time Advantages
Traube Synthesis Alkylation, formylation, coupling 41% 24h High regioselectivity
MCR Approach One-pot cyclization 58% 11h Fewer steps, scalable
Chlorination-Subst. POCl₃ activation, microwave 72% 22h High yield, robust
Microwave Cyclization HMDS/THF, microwave irradiation 65% 0.5h Rapid, energy-efficient

Analyse Chemischer Reaktionen

Types of Reactions

9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3, 9, and 1 critically modulate solubility, stability, and bioactivity. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) UV λmax (nm) Purity (UPLC/MS) Key References
Target Compound 3-propyl, 9-(4-ethoxyphenyl), 1-methyl 383.45* N/A N/A N/A
9-(4-Methoxyphenyl)-1,7-dimethyl-3-propyl analog (STL342489) 3-propyl, 9-(4-methoxyphenyl), 1,7-dimethyl 383.45 N/A N/A >95%
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl analog (21) 3,1-dipropyl, 9-(dihydroxyphenethyl) 427.51 206–208 302 99.40%
1,3-Dimethyl-9-(prop-2-ynyl) analog (24) 9-prop-2-ynyl, 1,3-dimethyl 273.29 203–206 296 93%
9-Ethyl-1,3-dimethyl analog (7) 9-ethyl, 1,3-dimethyl 277.29 215–216 300.5 34% yield

*Molecular weight inferred from SMILES data in .

  • Ethoxyphenyl vs.
  • Propyl vs. Smaller Alkyl Chains : The 3-propyl group in the target compound may enhance van der Waals interactions in hydrophobic binding pockets compared to methyl or ethyl groups (e.g., compound 7) .
  • Dihydroxyphenethyl vs. Ethoxyphenyl : The dihydroxyphenethyl substituent in compound 21 introduces polarity, likely reducing CNS penetration but improving solubility (logP estimated ~1.5 vs. ~2.5 for ethoxyphenyl) .

Structure-Activity Relationship (SAR) Insights

  • Position 9 : Aromatic substituents (e.g., ethoxyphenyl) enhance receptor binding via π-π stacking, while aliphatic chains (e.g., propyl) improve membrane permeability .
  • Position 3 : Longer alkyl chains (propyl > ethyl > methyl) increase lipophilicity and metabolic stability but may reduce aqueous solubility .
  • Position 1: Methylation at N1 is critical for maintaining the planar tricyclic structure, essential for adenosine receptor interaction .

Biologische Aktivität

9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available literature.

Structural Characteristics

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C17_{17}H19_{19}N5_{5}O4_{4}
  • SMILES Notation : CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O
  • InChIKey : VRGUJCUVYYRDDX-UHFFFAOYSA-N

Biological Activity Overview

While comprehensive literature on this specific compound is limited, related compounds in the purine family have shown significant biological activities including anti-cancer and antiviral properties. The following sections summarize relevant findings from related studies.

Anticancer Activity

Research indicates that derivatives of purines exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that xanthine derivatives with similar structures showed strong anti-proliferative activity against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and LN229 (brain cancer). The IC50_{50} values for these compounds ranged from 16.70 to 78.06 μM depending on the cell line tested .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50_{50} (μM)
Compound 5A54916.70
Compound 5MCF778.06
Compound 5LN22922.07
Compound 5U8725.07

Antiviral Activity

Certain purine derivatives have demonstrated antiviral properties against herpes simplex virus type 1 (HSV-1). For example:

  • Activity Against HSV-1 : Compounds similar to the target compound have shown effective inhibition of viral replication in vitro, suggesting that modifications in the purine structure can enhance antiviral efficacy .

The mechanisms underlying the biological activities of purine derivatives often involve:

  • Inhibition of Nucleotide Synthesis : Many purine analogs interfere with nucleotide metabolism, leading to reduced proliferation of cancer cells.
  • Disruption of Viral Replication : By mimicking natural substrates, these compounds can inhibit viral enzymes necessary for replication.

Case Studies

While specific case studies on the compound itself are sparse, research on structurally similar compounds provides insight into its potential applications:

  • Case Study on Xanthine Derivatives : A study focusing on xanthine derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in treated cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of 9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Catalysts such as Lewis acids (e.g., AlCl₃) or Pd-based systems are critical for cyclization steps. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%). Monitoring intermediates using TLC/HPLC is essential .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, propyl methyl at δ 0.9–1.3 ppm) and mass spectrometry (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ = 459.55). X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis . Stability studies under varied pH (2–12), temperature (4–40°C), and light exposure identify degradation pathways. LC-MS tracks decomposition products .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxyphenyl, propyl) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with modified substituents. For example:

  • 4-ethoxyphenyl : Enhances lipophilicity (logP ~3.5) and membrane permeability.
  • Propyl chain : Balances steric effects in receptor binding pockets.
    Biological assays (e.g., enzyme inhibition, cell viability) quantify activity differences. Computational docking (AutoDock Vina) predicts binding modes .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from assay conditions (ATP concentration, cell lines). Standardized protocols (e.g., fixed ATP at 1 mM) and orthogonal assays (SPR for binding affinity, qPCR for target gene expression) validate results .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ/k𝒹) to target proteins. Crystallography resolves ligand-protein interactions (e.g., hydrogen bonding with kinase catalytic domains). Metabolomic profiling (LC-MS/MS) identifies downstream pathway perturbations .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer : Formulation with co-solvents (PEG-400, Cremophor EL) or lipid nanoparticles enhances aqueous solubility. Pharmacokinetic studies (rodent models) track plasma half-life (t₁/₂) and bioavailability (%F) via LC-MS/MS. Prodrug derivatization (e.g., esterification) may improve absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.